molecular formula C9H15NO2 B8648233 ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B8648233
M. Wt: 169.22 g/mol
InChI Key: QJGGRDROGASHNR-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176217B2

Procedure details

To a solution of 2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (297 mg, 1.14 mmol) in dichloromethane (4.4 ml) were added oxalyl chloride (0.21 ml, 2.34 mmol) and N,N-dimethylformamide (0.09 ml, 1.14 mmol) while being cooled with ice, and the mixture was stirred at room temperature for 30 minutes. Separately, to a suspension of hydroxylamine hydrochloride (316 mg, 4.55 mmol) in tetrahydrofuran (1.5 ml)-water (0.3 ml) was added triethylamine (0.97 ml, 6.94 mmol) at 0° C., and the mixture was stirred at 0° C. for 15 minutes. To this reaction mixture was added the acid chloride solution at 0° C., and the mixture was stirred at room temperature for 15 hours. The reaction mixture, with water added thereto, was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated and the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform), to give the entitled compound (152 mg, 47% through the two steps of (b) and (c)).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
solvent
Reaction Step Two
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH:13]([C:14]([OH:16])=[O:15])[CH:12]3[CH2:17][CH:9]2[CH2:10][CH2:11]3)=CC=1.[C:20](Cl)(=O)[C:21](Cl)=O.CN(C)C=O.Cl.NO.C(N(CC)CC)C>ClCCl.O1CCCC1.O>[CH:9]12[CH2:17][CH:12]([CH2:11][CH2:10]1)[CH:13]([C:14]([O:16][CH2:20][CH3:21])=[O:15])[NH:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Smiles
COC1=CC=C(CN2C3CCC(C2C(=O)O)C3)C=C1
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.09 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.4 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
316 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12NC(C(CC1)C2)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

To a solution of 2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (297 mg, 1.14 mmol) in dichloromethane (4.4 ml) were added oxalyl chloride (0.21 ml, 2.34 mmol) and N,N-dimethylformamide (0.09 ml, 1.14 mmol) while being cooled with ice, and the mixture was stirred at room temperature for 30 minutes. Separately, to a suspension of hydroxylamine hydrochloride (316 mg, 4.55 mmol) in tetrahydrofuran (1.5 ml)-water (0.3 ml) was added triethylamine (0.97 ml, 6.94 mmol) at 0° C., and the mixture was stirred at 0° C. for 15 minutes. To this reaction mixture was added the acid chloride solution at 0° C., and the mixture was stirred at room temperature for 15 hours. The reaction mixture, with water added thereto, was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated and the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform), to give the entitled compound (152 mg, 47% through the two steps of (b) and (c)).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
solvent
Reaction Step Two
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH:13]([C:14]([OH:16])=[O:15])[CH:12]3[CH2:17][CH:9]2[CH2:10][CH2:11]3)=CC=1.[C:20](Cl)(=O)[C:21](Cl)=O.CN(C)C=O.Cl.NO.C(N(CC)CC)C>ClCCl.O1CCCC1.O>[CH:9]12[CH2:17][CH:12]([CH2:11][CH2:10]1)[CH:13]([C:14]([O:16][CH2:20][CH3:21])=[O:15])[NH:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Smiles
COC1=CC=C(CN2C3CCC(C2C(=O)O)C3)C=C1
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.09 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.4 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
316 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12NC(C(CC1)C2)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

To a solution of 2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (297 mg, 1.14 mmol) in dichloromethane (4.4 ml) were added oxalyl chloride (0.21 ml, 2.34 mmol) and N,N-dimethylformamide (0.09 ml, 1.14 mmol) while being cooled with ice, and the mixture was stirred at room temperature for 30 minutes. Separately, to a suspension of hydroxylamine hydrochloride (316 mg, 4.55 mmol) in tetrahydrofuran (1.5 ml)-water (0.3 ml) was added triethylamine (0.97 ml, 6.94 mmol) at 0° C., and the mixture was stirred at 0° C. for 15 minutes. To this reaction mixture was added the acid chloride solution at 0° C., and the mixture was stirred at room temperature for 15 hours. The reaction mixture, with water added thereto, was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated and the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform), to give the entitled compound (152 mg, 47% through the two steps of (b) and (c)).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
solvent
Reaction Step Two
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH:13]([C:14]([OH:16])=[O:15])[CH:12]3[CH2:17][CH:9]2[CH2:10][CH2:11]3)=CC=1.[C:20](Cl)(=O)[C:21](Cl)=O.CN(C)C=O.Cl.NO.C(N(CC)CC)C>ClCCl.O1CCCC1.O>[CH:9]12[CH2:17][CH:12]([CH2:11][CH2:10]1)[CH:13]([C:14]([O:16][CH2:20][CH3:21])=[O:15])[NH:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Smiles
COC1=CC=C(CN2C3CCC(C2C(=O)O)C3)C=C1
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.09 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.4 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
316 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12NC(C(CC1)C2)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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